3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” is a complex organic compound that features a pyrrolidinyl group and a thiadiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials might include 3-methyl-2,5-dioxo-3-phenyl-1-pyrrolidine and 5-methyl-1,3,4-thiadiazole. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the carbonyl groups.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for creating new materials or pharmaceuticals.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar biological activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in treating certain diseases or conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE
Uniqueness
The uniqueness of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” lies in its specific combination of functional groups and molecular structure. This unique arrangement might confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C17H18N4O3S |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-19-20-16(25-11)18-13(22)8-9-21-14(23)10-17(2,15(21)24)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,18,20,22) |
InChI-Schlüssel |
YUMGODYZRMVBAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CC(C2=O)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.